molecular formula C23H31N5O B2850761 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898459-75-1

1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2850761
CAS No.: 898459-75-1
M. Wt: 393.535
InChI Key: WGYFBIPBRMQFOB-UHFFFAOYSA-N
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Description

1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a combination of azepane, pyridazine, piperazine, and dimethylphenyl groups, which contribute to its diverse chemical properties and biological activities.

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Future Directions

The future directions for this compound could involve further development and evaluation of its potential as an anti-tubercular agent, given the promising results of similar compounds . Additionally, the compound could be evaluated for its drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .

Preparation Methods

The synthesis of 1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with the azepane and dimethylphenyl groups under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-{6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared to other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds in various applications.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-18-7-8-20(17-19(18)2)23(29)28-15-13-27(14-16-28)22-10-9-21(24-25-22)26-11-5-3-4-6-12-26/h7-10,17H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFBIPBRMQFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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